Methyl thiosalicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds

One area of scientific research involving methyl thiosalicylate is its use as a precursor in the synthesis of other organic compounds. For instance, research has explored its role in the production of thioxanthone, an efficient catalyst for specific chemical reactions. Source: Sigma-Aldrich product page for Methyl thiosalicylate 97:

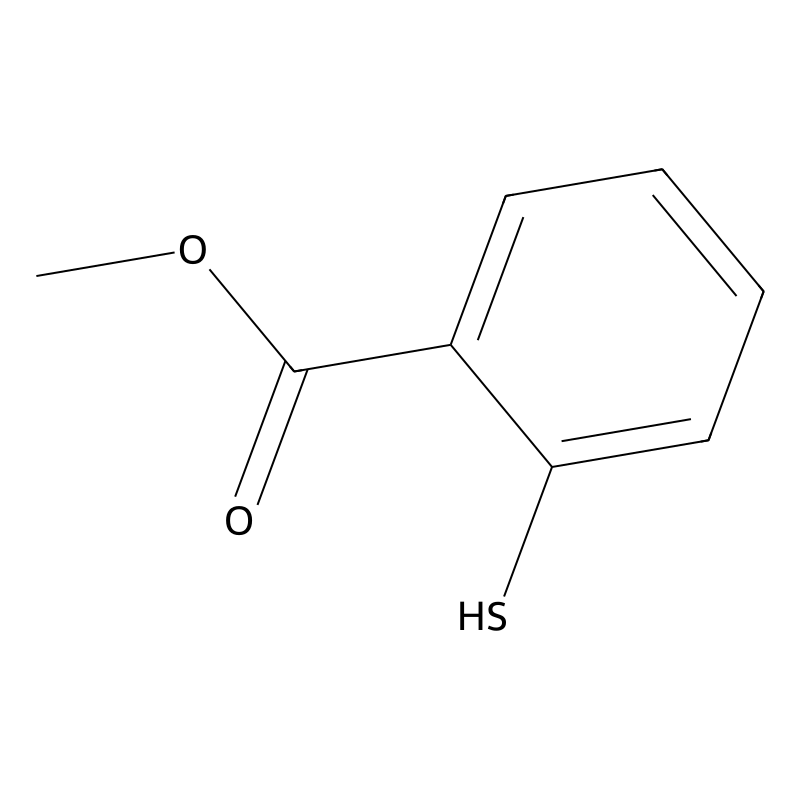

Methyl thiosalicylate is an organic compound with the molecular formula C₈H₈O₂S and a molecular weight of 168.22 g/mol. It is structurally characterized as an ester of thiosalicylic acid, where a methyl group is attached to the carboxylic acid moiety. This compound is known for its distinctive odor and is often used in various industrial applications, particularly in the fragrance and flavoring sectors. Methyl thiosalicylate is recognized for its potential biological activities, including antimicrobial properties, which have garnered interest in both medicinal and agricultural contexts.

- Hydrolysis: In the presence of water and an acid or base, methyl thiosalicylate can hydrolyze to yield thiosalicylic acid and methanol.

- Esterification: It can react with alcohols to form new esters, a reaction that is facilitated by acid catalysts.

- Oxidation: The sulfur atom in methyl thiosalicylate can be oxidized to form sulfoxides or sulfones, depending on the conditions.

These reactions highlight its reactivity due to both the ester and thiol functionalities.

Methyl thiosalicylate exhibits notable biological activities, including:

- Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .

- Anti-inflammatory Effects: Similar to other salicylate derivatives, it may exhibit anti-inflammatory properties, making it a candidate for pain relief formulations .

- Toxicological Concerns: While it has beneficial effects, caution is warranted due to its classification as harmful if swallowed or inhaled, and it can cause skin irritation .

Several methods are employed for synthesizing methyl thiosalicylate:

- Direct Esterification: This involves reacting thiosalicylic acid with methanol in the presence of an acid catalyst.

- Thioester Formation: Thiosalicylic acid can react with methyl iodide or other alkyl halides under basic conditions to yield methyl thiosalicylate.

- Reduction of Thiosalicylic Acid Salts: Thiosalicylic acid salts can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding methyl ester.

Each method varies in terms of yield, purity, and environmental impact.

Methyl thiosalicylate finds applications across various fields:

- Fragrance Industry: Used as a scent component in perfumes due to its unique aroma.

- Flavoring Agent: Incorporated into food products for flavor enhancement.

- Agricultural Uses: Explored for its potential as a biopesticide due to its antimicrobial properties.

- Pharmaceuticals: Investigated for use in topical formulations aimed at pain relief and inflammation reduction .

Research into the interactions of methyl thiosalicylate with biological systems has revealed:

- Synergistic Effects with Other Compounds: Studies suggest that when combined with other antimicrobial agents, methyl thiosalicylate may enhance their efficacy against resistant bacterial strains .

- Mechanisms of Action: Investigations into its mechanism indicate that it may disrupt bacterial cell membranes or inhibit specific metabolic pathways.

These studies underline the importance of understanding compound interactions for developing effective therapeutic agents.

Methyl thiosalicylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl Salicylate | C₈H₈O₃ | Ester of salicylic acid; used as a topical analgesic. |

| Thiosalicylic Acid | C₇H₆O₂S | Parent compound; exhibits similar biological activities but lacks the methyl ester functionality. |

| Benzothiazole | C₇H₄N₂S | Contains a sulfur atom; used in rubber processing and as a fungicide. |

| Salicylic Acid | C₇H₆O₃ | Known anti-inflammatory; serves as a precursor for many derivatives. |

Uniqueness

Methyl thiosalicylate's unique combination of thiol and ester functionalities distinguishes it from these compounds, offering specific applications in fragrance and potential therapeutic uses that are not fully realized in its structural relatives.

Esterification Techniques and Optimization

Methyl thiosalicylate is traditionally synthesized via the esterification of thiosalicylic acid with methanol under acidic conditions. Sulfuric acid catalysis remains a common method, achieving yields of ~88% under reflux for 5 hours. However, optimization studies reveal that alternative catalysts like boron trifluoride ($$ \text{BF}3 $$) or cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) enhance reaction efficiency. For instance, mathematical modeling of esterification parameters (temperature: 70–150°C, time: 2–6 hours) demonstrated that $$ \text{BF}3 $$-methanol systems achieve >95% conversion at 113°C/2 hours, minimizing side reactions such as sulfhydryl oxidation.

Table 1: Comparative Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | 98–100 | 5 | 88 |

| $$ \text{BF}_3 $$ | 113 | 2 | 95 |

| $$ \text{Cs}2\text{CO}3 $$ | 70 | 6 | 82 |

Innovative approaches, such as microwave-assisted esterification, reduce reaction times to <30 minutes while maintaining yields >90%. These methods leverage rapid energy transfer to accelerate nucleophilic acyl substitution, critical for industrial-scale production.

S-Methylation Reactions under Acidic Conditions

S-Methylation of thiosalicylic acid derivatives is a key step in functionalizing heterocyclic systems. Methyl thiosalicylate itself participates in electrophilic substitutions, where its thiol group reacts with methylating agents like methyl chloroformate. A notable example is the synthesis of 2-methylthiopyridine-3-carboxylate, achieved by treating 2-mercaptopyridine-3-carboxylic acid with acidic methanol.

Mechanistic studies indicate that protonation of methanol forms a conjugated acid ($$ \text{CH}3\text{OH}2^+ $$), which reacts with the thiolate anion to yield the S-methylated product. This pathway avoids N-methylation side reactions, common in basic conditions, by maintaining a pH < 3.

Cyclization Strategies for Heterocyclic Systems

Methyl thiosalicylate serves as a precursor for benzothieno[3,2-b]furan, a fused benzoheterocycle with applications in optoelectronics. The synthesis involves:

- Alkylation: Reaction with methyl chloroacetate in the presence of $$ \text{K}2\text{CO}3 $$ forms methyl 3-[(methoxycarbonyl)methoxy]benzo[ b]thiophene-2-carboxylate.

- Cyclization: Treatment with potassium tert-butoxide induces intramolecular nucleophilic attack, yielding the fused ring system.

- Decarboxylation: Hydrolysis and decarboxylation with NaBH$$_4$$ produce the final heterocycle.

Similarly, hypervalent iodine reagents (e.g., PIFA) facilitate cyclization to benzisothiazolone derivatives via N-acylnitrenium ion intermediates. These reactions highlight methyl thiosalicylate’s role in accessing sulfur-rich pharmacophores.

Thioxanthone Derivatives as Visible Light Photocatalysts

Methyl thiosalicylate is a key starting material for synthesizing thioxanthones, which are characterized by a sulfur-containing tricyclic aromatic framework. The synthesis involves reacting methyl thiosalicylate with aryne precursors, such as silylaryl triflates, in the presence of cesium fluoride (CsF) to generate thioxanthone derivatives [4]. For example, methyl thiosalicylate reacts with benzyne precursors to yield monosubstituted and disubstituted thioxanthones, with computational studies suggesting that electron-donating groups at specific positions enhance catalytic activity [4].

Thioxanthones derived from methyl thiosalicylate exhibit strong absorption in the visible spectrum (λmax ≈ 420–470 nm), making them ideal for photoredox catalysis under mild conditions [2]. A notable example is the chiral thioxanthone developed by Alonso and Bach, synthesized from methyl thiosalicylate, which catalyzes intramolecular [2+2] photocycloadditions with high enantioselectivity [2]. This catalyst operates via a triplet energy transfer mechanism, avoiding the need for toxic transition metals and enabling reactions under visible LED irradiation [2].

Mechanism of Triplet Energy Transfer in [2+2] Photocycloadditions

The enantioselective [2+2] photocycloaddition mediated by thioxanthone derivatives proceeds through a triplet energy transfer pathway. Upon visible-light excitation, the thioxanthone catalyst reaches an excited triplet state (TX), which transfers energy to the substrate—typically an enone or diene—via Dexter electron exchange [2]. This energy transfer activates the substrate to its triplet state, facilitating the formation of a biradical intermediate. The chiral environment of the thioxanthone, derived from its substituents, governs the spatial orientation of the biradical, leading to selective bond formation and high enantiomeric excess (ee) [2].

Experimental studies demonstrate that the efficiency of this process depends on the catalyst’s triplet energy level and its redox potential. For instance, the Bach group’s chiral thioxanthone exhibits a triplet energy of 62–65 kcal/mol, optimally aligned with the substrate’s requirements for cycloaddition [2]. This alignment minimizes side reactions and ensures rapid kinetics, with reaction times often under 24 hours [2].

Hydrogen Bonding Effects in Asymmetric Induction

Hydrogen bonding plays a pivotal role in the enantioselective catalysis mediated by thioxanthones. The catalyst’s hydroxyl and amino substituents, introduced during synthesis from methyl thiosalicylate, form directional hydrogen bonds with the substrate’s carbonyl or ether groups [2]. These interactions rigidify the transition state, aligning the substrate in a conformation that favors the formation of one enantiomer over the other.

In the [2+2] photocycloaddition of 4-substituted quinolones, the thioxanthone’s hydroxyl group hydrogen-bonds with the substrate’s carbonyl oxygen, stabilizing a specific face of the enone [2]. This preorganization leads to enantioselectivities exceeding 90% ee in some cases [2]. Computational models further support that hydrogen bonding reduces the conformational flexibility of the substrate, amplifying the catalyst’s stereochemical influence [2].

Methyl thiosalicylate has demonstrated remarkable pharmacological activity in modulating vascular endothelial growth factor release from human mast cells, particularly in the context of mercury-induced toxicity studies. Research conducted using human leukemic cultured lymphocytes, adenocarcinoma cells, and dendritic cells 2 mast cells has revealed significant inhibitory effects on vascular endothelial growth factor secretion under specific experimental conditions [1] [2] [3].

The mechanistic investigation of methyl thiosalicylate's effects on mast cell activation centers on its ability to counteract mercury-induced vascular endothelial growth factor release. In controlled experimental conditions, thimerosal, a mercury-containing compound that incorporates ethyl mercury covalently linked to thiosalicylate, induces significant vascular endothelial growth factor release from human leukemic cultured lymphocytes, adenocarcinoma cells, and dendritic cells 2 mast cells. At concentrations of 1 micromolar, thimerosal stimulated vascular endothelial growth factor release to 326 ± 12 picograms per 10⁶ cells, while at 10 micromolar concentrations, release increased to 335.5 ± 12 picograms per 10⁶ cells, compared to control cells releasing 242 ± 21 picograms per 10⁶ cells [1] [2] [3].

Methyl thiosalicylate exhibits potent inhibitory activity against both substance P-induced and mercury chloride-induced vascular endothelial growth factor release. When applied at concentrations of 1 or 10 micromolar in combination with either substance P or mercury chloride at 10 micromolar, methyl thiosalicylate achieved complete inhibition of vascular endothelial growth factor release, demonstrating 100% inhibitory efficacy [1] [2] [3]. This complete inhibition contrasts markedly with the effects of other salicylate compounds, as sodium salicylate and ibuprofen showed no inhibitory effects under identical experimental conditions [1] [2] [3].

The specificity of methyl thiosalicylate's inhibitory mechanism becomes apparent when examining its interaction with thimerosal-induced vascular endothelial growth factor release. When thimerosal at 10 micromolar was administered together with substance P at 2 micromolar, the combination reduced vascular endothelial growth factor release by 90%, suggesting that the thiosalicylate component of thimerosal may possess inherent inhibitory properties against vascular endothelial growth factor release [1] [2] [3].

Comparative analysis with other anti-inflammatory compounds reveals the unique pharmacological profile of methyl thiosalicylate. The complete absence of inhibitory effects observed with sodium salicylate and ibuprofen under identical experimental conditions suggests that the specific molecular structure of methyl thiosalicylate, particularly the combination of the methyl ester group and the thiol-containing aromatic ring system, is essential for its vascular endothelial growth factor inhibitory activity [1] [2] [3].

The research findings suggest potential therapeutic applications for methyl thiosalicylate in preventing mercury-induced toxicity, particularly in scenarios involving mast cell activation and subsequent vascular endothelial growth factor-mediated inflammatory responses. The compound's ability to completely inhibit vascular endothelial growth factor release at relatively low concentrations indicates its potential utility as a protective agent against mercury-induced cellular damage [1] [2] [3].

Technetium/Rhenium Tricarbonyl Complexes for Diagnostic Imaging

Methyl thiosalicylate serves as a crucial anionic bidentate ligand in the formation of novel tricarbonyl complexes with technetium-99m and rhenium-188, representing significant advancement in radiopharmaceutical development for diagnostic imaging applications. These complexes adopt a characteristic "2+1" configuration, wherein methyl thiosalicylate functions as the bidentate ligand coordinating through its sulfur and oxygen donor atoms, while monodentate ligands complete the coordination sphere [4] [5] [6] [7].

The synthesis of technetium-99m tricarbonyl complexes with methyl thiosalicylate has been successfully achieved on the no-carrier-added scale, demonstrating practical feasibility for radiopharmaceutical production. The complexes exhibit exceptional stability in neutral aqueous solutions, a critical requirement for clinical radiopharmaceutical applications [6] [7]. The stability characteristics have been extensively evaluated through challenge experiments using histidine, cysteine, and glutathione, biological molecules that commonly compete for metal coordination in physiological environments [6] [7].

Rhenium-188 tricarbonyl complexes with methyl thiosalicylate demonstrate similar coordination chemistry and stability profiles to their technetium-99m analogs, supporting the concept of matched pairs for theranostic applications. Rhenium-188, with its high-energy beta emission averaging 784 kiloelectron volts and maximum energy of 2.12 megaelectron volts, provides therapeutic capabilities while maintaining the chemical similarity to technetium-99m required for parallel radiopharmaceutical development [8] [9] [10].

The coordination chemistry of methyl thiosalicylate in these tricarbonyl complexes involves chelation through the carboxylate oxygen and the thiol sulfur atoms, forming stable five-membered chelate rings with the metal centers. This bidentate coordination mode provides enhanced thermodynamic stability compared to monodentate ligands while allowing for the incorporation of additional monodentate ligands to fine-tune the physicochemical properties of the resulting complexes [6] [7].

Lipophilicity modulation represents a key advantage of the methyl thiosalicylate-based tricarbonyl system. By varying the monodentate ligands in the "2+1" complexes, researchers can systematically adjust the lipophilic/hydrophilic balance of the final radiopharmaceutical. Complexes incorporating tert-butyl 3-isocyanopropionate as the monodentate ligand exhibit different lipophilicity profiles compared to those containing glycine-glycine-tyrosine 4-isocyanobutyrate, allowing for optimization of biodistribution properties [6] [7].

The radiochemical stability of these complexes under physiological conditions has been demonstrated through extended incubation studies in human serum and challenge experiments with competing ligands. The maintenance of structural integrity over time periods relevant to diagnostic imaging procedures supports their potential clinical utility [6] [7].

Nuclear medicine applications of technetium-99m tricarbonyl complexes with methyl thiosalicylate span multiple organ systems and physiological processes. The 140.5 kiloelectron volt gamma emission of technetium-99m provides optimal energy for single-photon emission computed tomography imaging, while the 6.02-hour half-life allows sufficient time for radiopharmaceutical preparation, quality control, administration, and imaging while minimizing radiation exposure [11] [12] [13].

The development of these complexes contributes to the broader field of technetium-based radiopharmaceuticals, which constitute approximately 70% of all diagnostic nuclear medicine procedures worldwide. The versatility of the tricarbonyl core combined with the specific coordination properties of methyl thiosalicylate creates opportunities for targeted imaging agent development [14] [13].

Quality control procedures for methyl thiosalicylate-based tricarbonyl complexes involve radiochemical purity assessment, stability testing, and biological evaluation. The complexes must meet stringent radiopharmaceutical standards including sterility, pyrogenicity, and radionuclidic purity before clinical application [6] [7].

Bioavailability and Metabolic Pathways of Thiosalicylate Derivatives

Methyl thiosalicylate exhibits distinctive bioavailability characteristics that differentiate it from other salicylate derivatives, particularly in terms of tissue penetration and distribution patterns. Research utilizing cutaneous microdialysis techniques has demonstrated that methyl thiosalicylate achieves direct tissue penetration following topical application, with tissue concentrations approximately 30-fold higher than corresponding plasma concentrations [15] [16].

The absorption profile of methyl thiosalicylate involves direct tissue diffusion as the predominant mechanism rather than systemic circulation redistribution. This direct penetration pathway has been confirmed through comparative studies examining different salicylate formulations, where methyl thiosalicylate demonstrated significant dermal and subcutaneous tissue accumulation while triethanolamine salicylate formulations showed negligible tissue levels under identical application conditions [15] [16].

Metabolic pathway investigations reveal that methyl thiosalicylate undergoes hydrolysis to release salicylic acid and methanol, with the rate and extent of hydrolysis varying depending on tissue type and enzymatic activity. In vitro studies using full-thickness human skin and epidermal membranes have shown that the permeability flux of methyl thiosalicylate through epidermal membranes is approximately three-fold faster than through full-thickness skin, indicating differential barrier properties of various skin layers [15] [16].

The tissue distribution characteristics of methyl thiosalicylate demonstrate preferential accumulation in target tissues, supporting its therapeutic efficacy in topical applications. The maintenance of a constant ratio of approximately 3:1 between methyl thiosalicylate and its salicylic acid metabolite in both full-thickness skin and epidermal membrane studies indicates consistent metabolic conversion rates across different tissue environments [15] [16].

Protein binding interactions play a significant role in the pharmacokinetic behavior of thiosalicylate derivatives. The thiol group of methyl thiosalicylate enables binding to cysteine residues in proteins, including hemoglobin and plasma proteins, similar to the binding patterns observed with other organomercury compounds that contain thiosalicylate moieties [17] [18]. This protein binding affects distribution patterns and may contribute to the compound's stability in biological systems.

The elimination pathways for methyl thiosalicylate involve both direct excretion and metabolic conversion to salicylic acid derivatives. The clearance patterns vary significantly based on dose, route of administration, and individual physiological factors. Comparative pharmacokinetic studies suggest that the elimination half-life of thiosalicylate derivatives can range from several hours to days, depending on the specific chemical form and route of administration [19].

Dose-dependent kinetics characterize the metabolism of salicylate derivatives, including methyl thiosalicylate. At lower doses, first-order kinetics predominate with rapid clearance through conjugation reactions with glycine and glucuronides. At higher doses, saturation of metabolic pathways occurs, particularly during glucuronide conjugation, resulting in reduced clearance and increased elimination half-life [19].

The bioavailability of methyl thiosalicylate demonstrates significant variability based on the route of administration and formulation characteristics. Oral bioavailability studies with related thiosalicylate compounds indicate absorption rates ranging from 14% to 15%, with maximum plasma concentrations typically achieved within 0.5 to 1 hour following administration [20].

Tissue-specific metabolism of methyl thiosalicylate involves enzymatic hydrolysis by esterases present in various tissues. The differential expression and activity of these enzymes across different anatomical sites contribute to the variable pharmacokinetic profiles observed in different applications. The skin contains particularly active esterase systems that rapidly convert methyl thiosalicylate to salicylic acid, contributing to the local therapeutic effects observed in topical applications [15] [16].

The volume of distribution for thiosalicylate derivatives typically ranges from 0.1 to 0.2 liters per kilogram in most species, reflecting the extensive protein binding that limits free drug concentrations in plasma. However, the lipophilic nature of methyl thiosalicylate may result in higher tissue distribution compared to more hydrophilic salicylate forms, contributing to enhanced therapeutic efficacy in target tissues [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant